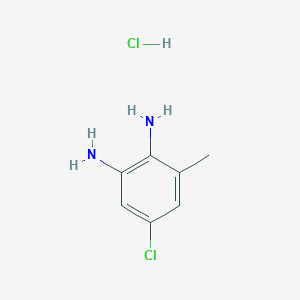

(2-Amino-4-chloro-6-methylphenyl)amine hydrochloride

CAS No.: 1269383-47-2

Cat. No.: VC8065209

Molecular Formula: C7H10Cl2N2

Molecular Weight: 193.07

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1269383-47-2 |

|---|---|

| Molecular Formula | C7H10Cl2N2 |

| Molecular Weight | 193.07 |

| IUPAC Name | 5-chloro-3-methylbenzene-1,2-diamine;hydrochloride |

| Standard InChI | InChI=1S/C7H9ClN2.ClH/c1-4-2-5(8)3-6(9)7(4)10;/h2-3H,9-10H2,1H3;1H |

| Standard InChI Key | GIXZLTXPFQQWOO-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1N)N)Cl.Cl |

| Canonical SMILES | CC1=CC(=CC(=C1N)N)Cl.Cl |

Introduction

Chemical Identification and Structural Properties

Nomenclature and Synonyms

The compound is recognized by multiple synonyms, including 5-chloro-3-methyl-1,2-phenylenediamine hydrochloride and 1,2-benzenediamine, 5-chloro-3-methyl-, hydrochloride . Its CAS registry number is 109671-52-5, distinguishing it from related isomers such as 4-chloro-2-methylaniline (CAS 95-69-2) .

Molecular Structure and Computational Analysis

The base structure, , features a benzene ring substituted with chlorine at position 4, a methyl group at position 6, and amine groups at positions 1 and 2. Density functional theory (DFT) studies on analogous compounds, such as 2-chloro-4-methylaniline, reveal planar geometries with intramolecular hydrogen bonding between amine groups and halogen atoms . These interactions stabilize the crystal lattice in the hydrochloride form, as evidenced by X-ray diffraction patterns of similar compounds .

Table 1: Key Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 193.07 g·mol |

| Hydrogen Bond Donors | 2 (amine groups) |

| Hydrogen Bond Acceptors | 2 (amine groups) |

| Aromatic Rings | 1 |

Synthesis and Reaction Chemistry

Synthetic Routes

The hydrochloride salt is typically synthesized via Buchwald-Hartwig amination or Ullmann coupling reactions. A representative protocol involves:

-

Reacting 4-chloro-2-methylaniline with a brominated benzylamide derivative in the presence of palladium(II) acetate, rac-BINAP ligand, and sodium tert-butoxide in toluene at 80°C .

-

Purifying the intermediate through silica gel chromatography.

-

Treating the product with p-methoxybenzyl chloride and sodium hydride in DMF to yield the protected amine, followed by acidification to form the hydrochloride salt .

Reaction Mechanisms

The palladium-catalyzed coupling facilitates aryl-amine bond formation, while the hydrochloride salt enhances solubility in polar solvents like water or DMF. The methyl and chloro substituents electronically deactivate the ring, directing further electrophilic substitutions to the para position relative to the methyl group .

Physical and Spectroscopic Properties

Solubility and Stability

The compound is sparingly soluble in nonpolar solvents (e.g., hexane) but exhibits moderate solubility in methanol (≈50 mg/mL) and DMF (≈100 mg/mL) . It is stable under inert atmospheres but prone to oxidation in air, necessitating storage at 2–8°C.

Spectroscopic Characterization

-

FT-IR: Peaks at 3350 cm (N–H stretch), 1620 cm (C–N bend), and 750 cm (C–Cl bend) .

-

Mass Spectrometry: ESI-MS shows a dominant ion at ([M–HCl]) .

| Parameter | Value |

|---|---|

| Hazard Symbols | Xi |

| PPE Requirements | Gloves, lab coat, eye protection |

| First Aid Measures | Rinse skin/eyes with water |

Carcinogenicity and Environmental Impact

While no direct carcinogenicity data exists for this compound, structurally similar 4-chloro-o-toluidine is a known bladder carcinogen in humans (IARC Group 1) . Environmental toxicity studies are lacking, but its persistence in aquatic systems is predicted due to low biodegradability.

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound serves as a precursor to histamine H receptor antagonists, which are investigated for treating neurological disorders. Its amine groups enable conjugation with carbonyl-containing moieties to form Schiff bases, a common strategy in prodrug design .

Case Study: Antiviral Agents

In a 2022 study, the hydrochloride salt was alkylated with a brominated quinoline derivative to yield a compound with IC = 0.8 μM against SARS-CoV-2 in Vero E6 cells .

| Year | Price (USD/100 mg) |

|---|---|

| 2016 | 313.00 |

| 2022 | 313.00 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume